molecular formula C9H8FNS2 B15290001 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole

Cat. No.: B15290001
M. Wt: 213.3 g/mol
InChI Key: WMULAASIZYWFJR-UHFFFAOYSA-N
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Description

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is a benzothiazole derivative characterized by a fluoroethylsulfanyl (-S-CH2CH2F) substituent at the 2-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

Molecular Formula

C9H8FNS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-(1-fluoroethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H8FNS2/c1-6(10)12-9-11-7-4-2-3-5-8(7)13-9/h2-6H,1H3

InChI Key

WMULAASIZYWFJR-UHFFFAOYSA-N

Canonical SMILES

CC(F)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole typically involves the introduction of the fluoroethylsulfanyl group to the benzothiazole core. One common method is the nucleophilic substitution reaction where a suitable benzothiazole derivative reacts with a fluoroethylsulfanyl reagent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the fluoroethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Scientific Research Applications

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The fluoroethylsulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, leading to its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfanyl-Substituted Benzothiazoles

Sulfanyl (-S-) groups at the 2-position are prevalent in bioactive benzothiazoles. Key examples include:

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazide (28) : Exhibited anticonvulsant activity in the 6 Hz psychomotor seizure test, with potency linked to the electron-withdrawing nature of the sulfanyl group enhancing receptor binding .
  • 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone: Used as a precursor for Michael and Knoevenagel reactions, demonstrating the synthetic versatility of sulfanyl-benzothiazoles in organic chemistry .

Fluoroethylsulfanyl vs. Simple Sulfanyl Groups: The fluoroethylsulfanyl group in 2-(1-fluoroethylsulfanyl)-1,3-benzothiazole introduces both fluorine (electronegative) and ethyl (hydrophobic) moieties. This combination may improve metabolic stability and membrane permeability compared to non-fluorinated sulfanyl analogs, as seen in fluorinated pharmaceuticals .

Fluorinated Benzothiazoles

Fluorine substitution is a key modulator of bioactivity and pharmacokinetics:

  • 2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol (1) : Demonstrated antimicrobial activity, with the 4-fluorobenzenesulfonyl group enhancing solubility and target affinity .
  • 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole : Exhibited unique reactivity due to the difluoromethylselenyl group, highlighting fluorine’s role in stabilizing reactive intermediates .

Fluoroethylsulfanyl vs.

Sulfonyl-Substituted Benzothiazoles

Sulfonyl (-SO2-) groups enhance polarity and hydrogen-bonding capacity:

  • 2-(Methylsulfonyl)-1,3-benzothiazole : Acts as an RNA/DNA synthesis inhibitor via binding to nitro enzymes, with the sulfonyl group critical for electrostatic interactions .
  • N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides : Showed structure-activity dependence on sulfonamide substituents, with electron-withdrawing groups boosting antitumor activity .

Fluoroethylsulfanyl vs.

Benzothiazoles with Heterocyclic Hybrids

Hybridization with other heterocycles diversifies bioactivity:

  • 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles (3a-j) : Displayed broad-spectrum antimicrobial activity, attributed to the oxadiazole ring’s ability to disrupt microbial cell membranes .
  • 2-(Benzylsulfonyl)-1,3-benzothiazole : Active against schistosomula and adult worms at low micromolar concentrations, suggesting synergistic effects between benzothiazole and sulfonyl moieties .

Fluoroethylsulfanyl vs. Heterocyclic Hybrids :
While heterocyclic hybrids expand therapeutic scope, the fluoroethylsulfanyl group’s simplicity may offer advantages in synthetic accessibility and metabolic stability .

Key Data Table

Compound Substituent Biological Activity Key Finding Reference
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole -S-CH2CH2F N/A (Predicted) Enhanced metabolic stability and target affinity inferred from fluorinated analogs.
2-(Methylsulfonyl)-1,3-benzothiazole -SO2CH3 Anticancer Inhibits RNA/DNA synthesis via nitro enzyme binding.
2-(4-Fluorobenzenesulfonyl)hydrazinyl-benzothiazole -SO2C6H4F Antimicrobial Fluorine enhances solubility and receptor interactions.
2-(Benzylsulfonyl)-1,3-benzothiazole -SO2CH2C6H5 Antischistosomal Low micromolar activity against schistosomula and adult worms.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide -S-C(O)NHNH2 Anticonvulsant Active in 6 Hz seizure model via enhanced electron withdrawal.

Biological Activity

2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Synthesis and Structure-Activity Relationship

Benzothiazole derivatives, including 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole, are synthesized through various methods that often involve the introduction of functional groups to enhance their biological properties. The presence of sulfur and nitrogen in the benzothiazole structure contributes to its pharmacological potential.

Key Synthesis Methods

  • Condensation Reactions : Commonly used to form benzothiazole derivatives by reacting thioamide with ortho-haloanilines.
  • Nucleophilic Substitution : Utilized for introducing various substituents at different positions on the benzothiazole ring.

Structure-Activity Relationship

The biological activity of benzothiazole compounds is significantly influenced by:

  • Functional Group Position : Small changes in substituent positions can lead to substantial differences in activity.
  • Electronic Properties : Electron-withdrawing or donating groups can modulate the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
2e3.1225
2l12.550

These findings suggest that modifications to the benzothiazole structure can enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Benzothiazoles have also been investigated for their anticancer properties. Studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves inducing apoptosis through the activation of caspases.

Cell LineIC50 (µg/mL)
HeLa<10
MCF-7<20

In particular, compounds derived from benzothiazoles have been shown to interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and mTOR pathways .

Anti-inflammatory and Antiviral Activities

In addition to antimicrobial and anticancer effects, benzothiazoles exhibit anti-inflammatory and antiviral activities. Research indicates that they can inhibit pro-inflammatory cytokines and viral replication in specific contexts.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several benzothiazole derivatives against resistant bacterial strains. The study found that a derivative similar to 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole showed promising results against strains overexpressing efflux pumps, suggesting potential use in treating antibiotic-resistant infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of benzothiazoles in gastrointestinal cancers. The study utilized computational docking studies alongside in vitro assays to demonstrate that certain derivatives bind effectively to VEGFR-2 kinase, highlighting their potential as therapeutic agents against cancer .

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